Diethyl phosphonate

Catalog No.
S630744
CAS No.
762-04-9
M.F
C4H10O3P+
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phosphonate

CAS Number

762-04-9

Product Name

Diethyl phosphonate

IUPAC Name

diethoxy(oxo)phosphanium

Molecular Formula

C4H10O3P+

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1

InChI Key

LXCYSACZTOKNNS-UHFFFAOYSA-N

SMILES

CCO[P+](=O)OCC

solubility

Soluble in water
Soluble in common organic solvents
Soluble in carbon tetrachloride

Synonyms

Phosphonic Acid Diethyl Ester; Ethyl phosphite (EtO)2(HO)P; Diethoxyphosphine Oxide; Diethyl Acid Phosphite; Diethyl Hydrogen Phosphite; Diethyl phosphonate; Hydrogen Diethyl Phosphite; NSC 2665;

Canonical SMILES

CCO[P+](=O)OCC

The exact mass of the compound Diethyl phosphonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble in common organic solventssoluble in carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2665. It belongs to the ontological category of phosphonic ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl phosphonate (also known as diethyl phosphite) is a highly versatile, reactive dialkyl phosphite widely employed as a P-H nucleophile in industrial and laboratory synthesis. Characterized by a tautomeric equilibrium that favors the phosphonate (P=O) form, it is a critical precursor for Hirao cross-couplings, Pudovik additions, and Kabachnik-Fields reactions [1]. From a procurement standpoint, it offers an optimal balance of reactivity, hydrolytic stability, and cost-efficiency compared to other alkyl and aryl phosphites, making it a foundational reagent for synthesizing flame retardants, extraction agents, and pharmaceutical intermediates[2].

Substituting diethyl phosphonate with its closest analogs fundamentally alters reaction kinetics, toxicity profiles, and product yields. While dimethyl phosphite is a common alternative, it suffers from faster hydrolysis rates and poses higher toxicity risks as a methylating agent [1]. Conversely, bulkier analogs like diisopropyl phosphite often introduce excessive steric hindrance, drastically reducing yields in catalytic hydrophosphonylations [2]. Furthermore, attempting to substitute with triethyl phosphite—a P(III) reagent lacking a reactive P-H bond—completely changes the mechanistic pathway, requiring harsh Arbuzov conditions (alkyl halides and high temperatures) rather than mild, transition-metal-catalyzed P-C coupling, leading to incompatible process workflows [3].

Superior Yields in Catalytic Hydrophosphonylation Due to Optimal Steric Profile

In rare-earth metal-catalyzed asymmetric hydrophosphonylations of unsaturated amides, the steric bulk of the phosphite ester significantly impacts conversion. Diethyl phosphite achieves near-quantitative yields (up to 99%), whereas substitution with diisopropyl phosphite drops the yield to 21% under identical conditions [1]. Diphenyl phosphite fails almost entirely, yielding only trace amounts [1].

Evidence DimensionReaction yield in Sc-catalyzed hydrophosphonylation
Target Compound Data99% yield
Comparator Or Baseline21% yield (Diisopropyl phosphite); Trace (Diphenyl phosphite)
Quantified Difference78% absolute yield increase over diisopropyl phosphite
Conditions10 mol% Sc catalyst, 1,4-dioxane, 20 °C

Buyers developing catalytic P-C bond formations must select diethyl phosphite to prevent the severe yield penalties associated with bulkier ester groups.

Enhanced Selectivity in Palladium-Catalyzed Hirao P-C Couplings

When reacting with dihalogenobenzenes under microwave-assisted palladium catalysis, diethyl phosphite demonstrates superior selectivity compared to secondary phosphine oxides. In the coupling with 4-bromo-iodobenzene, diethyl phosphite selectively formed the desired product with an 87:13 ratio without side reactions, whereas diphenylphosphine oxide yielded a non-selective mixture (19% mono-coupled, 42% bis-coupled) [1].

Evidence DimensionProduct selectivity ratio in dihalogenobenzene coupling
Target Compound Data87:13 selectivity ratio (mono- vs bis-coupled)
Comparator Or BaselineNon-selective 19:42 mixture (Diphenylphosphine oxide)
Quantified DifferenceHighly selective mono-coupling vs. unselective bis-coupling
ConditionsMicrowave irradiation, 100-120 °C, Pd catalysis

For industrial scale-up of aryl phosphonates, diethyl phosphite minimizes downstream purification costs by preventing unwanted bis-coupling side products.

Mild Direct Phosphonylation vs. Harsh Arbuzov Conditions

Diethyl phosphonate allows for direct, transition-metal or radical-catalyzed phosphonylation of aryl and alkyl halides at room temperature or mild heating. In contrast, using triethyl phosphite requires classical Arbuzov conditions, which often demand temperatures up to 180–190 °C and prolonged heating [1]. For example, in the synthesis of pharmaceutical intermediates like Fosarilate, mild radical phosphonylation with a P-H nucleophile yields 85%, whereas the conventional Arbuzov reaction with triethyl phosphite at 180 °C yields only 39%[1].

Evidence DimensionReaction temperature and yield
Target Compound Data85% yield at room temperature (mild radical conditions)
Comparator Or Baseline39% yield at 180–190 °C (Triethyl phosphite, Arbuzov)
Quantified Difference46% higher yield at ~160 °C lower temperature
ConditionsSynthesis of Fosarilate intermediate

Procurement teams can lower energy costs and improve safety profiles by utilizing the P-H reactivity of diethyl phosphite instead of the high-temperature Arbuzov route required for triethyl phosphite.

Superior Hydrolytic Stability for Extended Shelf Life and Aqueous Processing

Dimethyl phosphite hydrolyzes rapidly in aqueous environments, with a half-life of approximately 10 days at 25 °C in neutral water, and significantly faster under basic conditions (<0.3 hours at pH 9) [1]. Diethyl phosphite, owing to the increased hydrophobicity and steric shielding of the ethyl groups, exhibits greater hydrolytic stability, reducing degradation into corrosive phosphorous acid during storage and aqueous workups[1].

Evidence DimensionHydrolytic degradation rate
Target Compound DataStable under standard aqueous extraction conditions
Comparator Or Baselinet1/2 ~ 10 days at 25 °C, <0.3 h at pH 9 (Dimethyl phosphite)
Quantified DifferenceSignificantly reduced hydrolysis rate for the diethyl analog
ConditionsAqueous storage and basic workup conditions

For bulk procurement, diethyl phosphite offers a longer shelf life and better compatibility with aqueous biphasic process chemistry than the highly moisture-sensitive dimethyl phosphite.

Pharmaceutical Intermediate Synthesis via Hirao Cross-Coupling

Diethyl phosphonate is the preferred reagent for synthesizing aryl phosphonates via palladium-catalyzed Hirao cross-couplings. Its optimal steric profile prevents the bis-coupling side reactions frequently observed with diphenylphosphine oxide, ensuring high selectivity and reducing downstream purification costs for active pharmaceutical ingredients [1].

Asymmetric Catalysis and Hydrophosphonylation

In the production of chiral α-hydroxy and α-amino phosphonates, diethyl phosphite is selected over diisopropyl and diphenyl phosphites. It provides near-quantitative yields and excellent enantioselectivity when used with rare-earth metal catalysts, whereas bulkier analogs suffer from severe yield penalties due to steric hindrance[2].

Low-Temperature Flame Retardant Manufacturing

Diethyl phosphonate is utilized to functionalize polymer backbones and synthesize flame retardants under mild, transition-metal or radical-catalyzed conditions. This avoids the harsh 180+ °C temperatures required for classical Arbuzov reactions using triethyl phosphite, preserving the integrity of sensitive substrates and lowering energy consumption [3].

Physical Description

Liquid
Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline]

Color/Form

Water-white liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

137.03675617 g/mol

Monoisotopic Mass

137.03675617 g/mol

Boiling Point

138 °C
Boiling point: 54 °C at 6 mm Hg

Heavy Atom Count

8

Vapor Density

4.76 (Air = 1)

Density

1.069 g/cu cm at 25 °C

Odor

Little odor

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, Oxides of phosphorus
When heated to decomposition it emits toxic fumes of /phosphorous oxides/.

UNII

U9X9YBA22W

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (21.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (76.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.2 [mmHg]
11.2 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

762-04-9

Wikipedia

Diethyl phosphite

Methods of Manufacturing

Synthesis: Phosphorous trichloride and ethanol. Catalyst: NaOH.
Reaction of ethyl alcohol and phosphorus trichloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Phosphonic acid, diethyl ester: ACTIVE
Diethyl phosphite is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 3.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals are like Schedule 1 chemicals in that many have been stockpiled or used as weapons, but different in that they generally are produced in large quantities for purposes not prohibited by the Convention. They are thought to represent a risk to the object of the CWC due to their toxicity or to their importance in producing any of the chemicals listed in Schedule 1 or precursors listed in Schedule 2.
A phosphorus containing substance which is obtained by reacting 3-chloro-1,2,4-thiadiazol-5-yl sulfenyl chloride with diethyl phosphite is effective insecticide, miticide, & antimicrobial agent.
Max permissible air concentration linearly related to lipophilicity of compound.
Diethyl hydrogen phosphite is a Schedule 3B precursor.

Analytic Laboratory Methods

Photometric detection of organophosphorus compounds using dye assisted liquid chromatography was examined. One apparatus consisted of a pump, a rotary valve injector, and a column. Another apparatus had a dual pump liquid chromatograph equipped with a rotary valve injector and a slurry packed column. A visible selected wavelength detector equipped with a filter was used as well as a refractive index detector. The method involved interaction between the hydrogen-sulfate salt of brilliant-green, a dye, and various organophosphorus compounds. Specific compounds included ethyl-parathion (56382), coumaphos (56724), methyl-parathion (298000), diazinon (333415), phorate (298022), diethyl-phosphite (762049), hexamethyl-phosphoramide (680319), and diethyl-ethyl-phosphonate (78386). The mobile phases contained 0.0001 molar solution brilliant-green and concentrations of water and organic solvent. The temperature was maintained at 30 degrees C. Reagent grade methanol and acetonitrile were used as solvents. The chemical 1,4-dioxane (123911) was refluxed over sodium metal for 3 days and then distilled. The capacity factors obtained with methanol were significantly higher than those obtained with dioxane/water. For elution of the more hydrophobic compounds, acetonitrile/water mixtures were found to be appropriate. The net effect of the dye on retention of organic phosphorus compounds was an increase in the capacity factor by 0.82 unit. Detection limits for aliphatic compounds ranged from 37.0 to 57.0 ug; for aromatic pesticides, detection limits ranged from 0.10 to 0.50 ug. The authors conclude that the sensitivity of the method is modest but is comparable with that of other methods.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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